molecular formula C20H18N4O2 B11010358 N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11010358
M. Wt: 346.4 g/mol
InChI Key: KNVNQIWHLWOYFS-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that features an indole moiety linked to a quinazolinone structure via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazolinone Synthesis: The quinazolinone structure can be prepared by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reaction: The final step involves the coupling of the indole derivative with the quinazolinone derivative. This can be achieved using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Pharmacology: The compound can be used to study receptor binding and signal transduction pathways, particularly those involving indole and quinazolinone derivatives.

    Materials Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with serotonin receptors, while quinazolinone derivatives may inhibit enzymes such as tyrosine kinases. The compound may exert its effects by binding to these molecular targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety linked to a propanamide structure and is known for its anti-inflammatory properties.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines an indole moiety with a naphthalene derivative and has been studied for its potential antiviral activity.

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of an indole and a quinazolinone moiety. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(13-24-14-22-17-7-3-2-6-16(17)20(24)26)21-10-12-23-11-9-15-5-1-4-8-18(15)23/h1-9,11,14H,10,12-13H2,(H,21,25)

InChI Key

KNVNQIWHLWOYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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